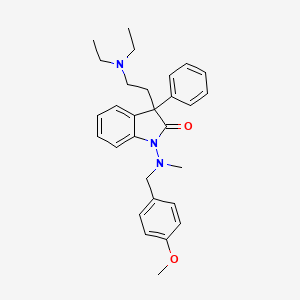
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone: , often abbreviated as DEPMI , is a synthetic organic compound. It belongs to the class of indolinone derivatives and exhibits interesting pharmacological properties. Let’s explore further!
Preparation Methods
a. Synthetic Routes: DEPMI can be synthesized through several routes. One common approach involves the condensation of 2-(diethylamino)ethylamine with 1-(p-methoxybenzyl)methylamine, followed by cyclization to form the indolinone ring. The overall synthetic scheme is as follows:
Synthetic Route:1. Condensation:2-(Diethylamino)ethylamine+1-(p-methoxybenzyl)methylamine→Intermediate2. Cyclization:Intermediate→DEPMI
b. Reaction Conditions: The condensation step typically occurs under mild acidic conditions, while the cyclization step may involve heating or other suitable conditions. The use of protecting groups (such as p-methoxybenzyl, PMB) ensures selectivity during the synthesis.
c. Industrial Production: DEPMI is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for further investigations.
Chemical Reactions Analysis
DEPMI undergoes various chemical reactions:
Reduction: Reduction reactions can modify the diethylaminoethyl side chain.
Substitution: DEPMI reacts with nucleophiles, leading to substitution at various positions.
Common Reagents: DDQ, reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Scientific Research Applications
DEPMI finds applications in:
Medicine: It exhibits potential as an anticancer agent due to its effects on cell cycle regulation and apoptosis.
Chemical Biology: Researchers use DEPMI to study cellular processes and molecular pathways.
Industry: Although not widely used, DEPMI’s unique structure may inspire novel drug design.
Mechanism of Action
DEPMI likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
DEPMI stands out due to its indolinone scaffold and the diethylaminoethyl side chain. Similar compounds include indolinones with different substituents or modifications.
Properties
CAS No. |
33391-32-1 |
|---|---|
Molecular Formula |
C29H35N3O2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-[(4-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H35N3O2/c1-5-31(6-2)21-20-29(24-12-8-7-9-13-24)26-14-10-11-15-27(26)32(28(29)33)30(3)22-23-16-18-25(34-4)19-17-23/h7-19H,5-6,20-22H2,1-4H3 |
InChI Key |
WANFSXZRKANYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


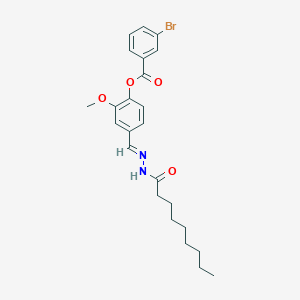
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

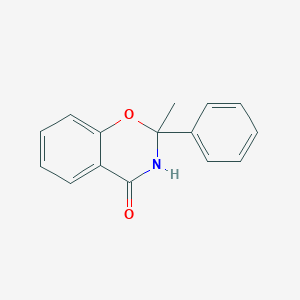

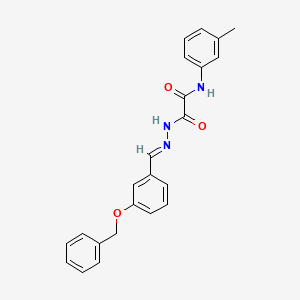
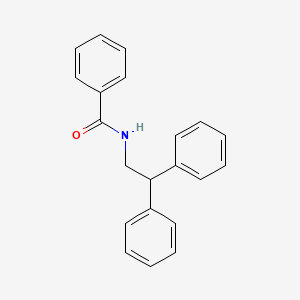

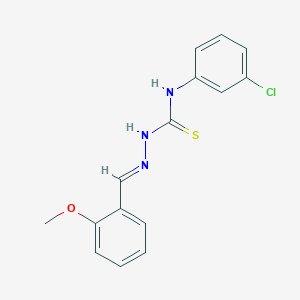
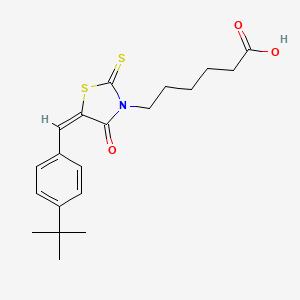
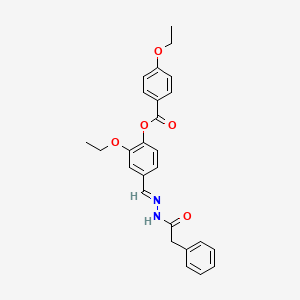
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12005252.png)
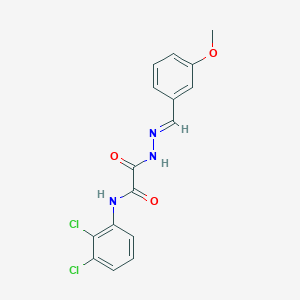
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
